6,7-dimethoxy-2-[(4-nitrobenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine
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Description
6,7-dimethoxy-2-[(4-nitrobenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine is a useful research compound. Its molecular formula is C25H32N4O4S and its molecular weight is 484.62. The purity is usually 95%.
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Biological Activity
6,7-Dimethoxy-2-[(4-nitrobenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine, with the CAS number 860789-61-3 and the molecular formula C25H32N4O4S, is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Weight : 484.61 g/mol
- Structure : The compound features a quinazolinimine core substituted with methoxy and sulfanyl groups, which may influence its biological activity.
Pharmacological Activities
Recent studies have explored various biological activities attributed to compounds similar to this compound. The following sections summarize key findings related to its biological effects.
2. Cholinesterase Inhibition
Cholinesterase inhibitors are vital in the treatment of neurodegenerative diseases such as Alzheimer's disease. Compounds with structural similarities to this compound have shown varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE):
- In vitro studies reported that some derivatives exhibited over 30% inhibition of AChE activity at specific concentrations .
The mechanisms through which this compound exerts its effects may involve:
- Radical Scavenging : The presence of methoxy groups may enhance electron donation capabilities, leading to effective radical scavenging.
- Enzyme Interaction : The sulfanyl group could play a role in binding interactions with cholinesterases, thereby inhibiting their activity.
Research Findings
Several studies have investigated the biological activities of quinazoline derivatives:
Case Studies
- Neuroprotective Properties : A study highlighted that certain sulfanylated compounds could significantly reduce reactive oxygen species (ROS) levels in neuronal cells exposed to neurotoxic agents . This suggests a potential application in neurodegenerative disease models.
- In Vivo Efficacy : Although specific in vivo studies on this compound are scarce, related compounds have shown promise in animal models for reducing inflammation and enhancing cognitive function through cholinesterase inhibition .
Properties
IUPAC Name |
6,7-dimethoxy-2-[(4-nitrophenyl)methylsulfanyl]-3-octylquinazolin-4-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O4S/c1-4-5-6-7-8-9-14-28-24(26)20-15-22(32-2)23(33-3)16-21(20)27-25(28)34-17-18-10-12-19(13-11-18)29(30)31/h10-13,15-16,26H,4-9,14,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSFLHCJUMQXCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=N)C2=CC(=C(C=C2N=C1SCC3=CC=C(C=C3)[N+](=O)[O-])OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.